
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
The synthesis of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-hydroxy-6-methylquinoline, the compound can be synthesized by reacting it with ethanone derivatives under acidic or basic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group and the quinoline ring may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a chloro and methoxy group, which may alter its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy group but differ in their substitution pattern on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
1-(4-hydroxy-6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-11-10(7-8)12(15)5-6-13(11)9(2)14/h3-4,7,12,15H,5-6H2,1-2H3 |
InChIキー |
VKFVUHMWRUJBAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(CCC2O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


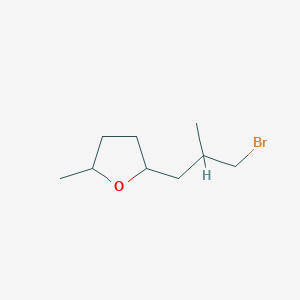
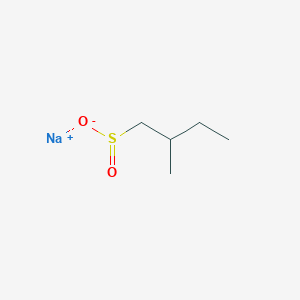
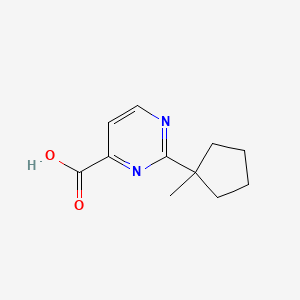
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)


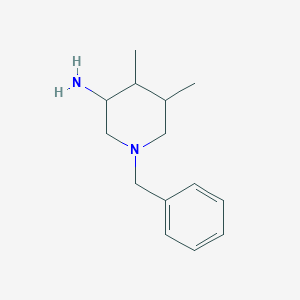
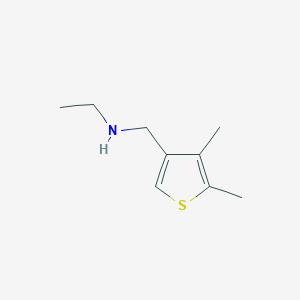
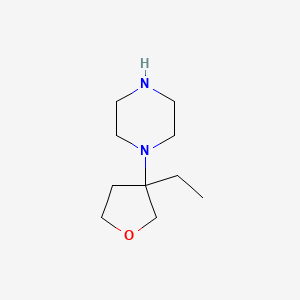
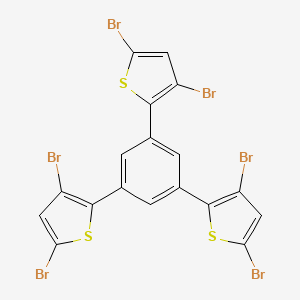
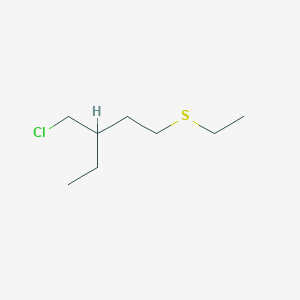


![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
